3-Chloro-5-methyl-4-hydroxybenzonitrile

Description

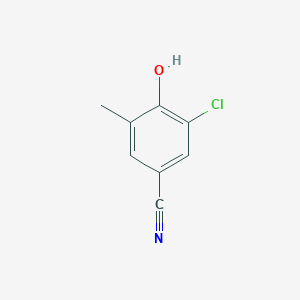

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZDCHYPSLUZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597623 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173900-45-3 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-chloro-5-methyl-4-hydroxybenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in published literature for this specific isomer, this guide outlines a logical, multi-step approach adapted from established methodologies for structurally related compounds. The proposed synthesis commences with the readily available starting material, 2-chloro-6-methylphenol, and proceeds through formylation, oximation, and subsequent dehydration to yield the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process involving the introduction of a formyl group, its conversion to an oxime, and final dehydration to the nitrile. This pathway offers a practical approach utilizing well-documented chemical transformations.

An In-depth Technical Guide to 3-Chloro-5-methyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3). This guide synthesizes the available information and includes data from closely related isomers and substituted benzonitriles to provide a comprehensive overview. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1].

Core Properties and Characteristics

This compound is a substituted aromatic nitrile. Its structure, featuring a nitrile, a hydroxyl, a chloro, and a methyl group on a benzene ring, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes its basic identifiers and computed properties, alongside experimental data for the closely related isomer, 3-chloro-4-hydroxybenzonitrile, for comparative purposes.

| Property | This compound | 3-Chloro-4-hydroxybenzonitrile (Isomer) |

| CAS Number | 173900-45-3[2][3][4] | 2315-81-3[5] |

| Molecular Formula | C₈H₆ClNO[2][3] | C₇H₄ClNO[5] |

| Molecular Weight | 167.59 g/mol [2][3][4] | 153.56 g/mol [5] |

| IUPAC Name | 3-chloro-4-hydroxy-5-methylbenzonitrile[2] | 3-chloro-4-hydroxybenzonitrile[5] |

| SMILES | Nc1cc(C)c(O)c(Cl)c1 | C1=CC(=C(C=C1C#N)Cl)O[5] |

| InChIKey | LCZDCHYPSLUZID-UHFFFAOYSA-N[2] | CRYPJUOSZDQWJZ-UHFFFAOYSA-N[5] |

| Purity | >97.0% (typical from commercial suppliers)[2] | Not specified |

| Calculated LogP | 2.2 (for 3-chloro-4-hydroxybenzonitrile)[5] | Not available |

Toxicological and Safety Information

Detailed toxicological studies for this compound are not available. The Safety Data Sheet (SDS) for the isomer 3-chloro-4-hydroxy-5-methylbenzonitrile indicates that it may cause respiratory irritation[1]. General safety precautions for handling substituted benzonitriles should be followed. For the related compound 3-chloro-5-hydroxybenzonitrile, GHS hazard statements include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation[6].

General Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Synthesis and Experimental Protocols

Potential Synthetic Routes

-

From a Substituted Aniline: A plausible route could involve the diazotization of a corresponding 3-chloro-5-methyl-4-aminophenol followed by a Sandmeyer-type reaction to introduce the nitrile group.

-

From a Substituted Benzaldehyde: A common method involves the conversion of a p-hydroxybenzaldehyde derivative to an oxime, followed by dehydration to yield the nitrile[7]. This could be applicable starting from 3-chloro-5-methyl-4-hydroxybenzaldehyde.

-

Demethylation of a Methoxy Precursor: A documented method for the synthesis of the related 3-chloro-5-hydroxybenzonitrile involves the demethylation of 3-chloro-5-methoxybenzonitrile using lithium iodide in 2,4,6-trimethylpyridine (collidine) at elevated temperatures[8][9]. A similar approach could be envisioned for the synthesis of this compound from a methoxy-substituted precursor.

Generalized Experimental Protocol: Demethylation of a Methoxybenzonitrile Derivative

This protocol is based on the synthesis of 3-chloro-5-hydroxybenzonitrile and would require adaptation and optimization for the synthesis of this compound[8].

Materials:

-

3-Chloro-5-methyl-4-methoxybenzonitrile (starting material)

-

Lithium iodide (LiI)

-

2,4,6-Trimethylpyridine (collidine)

-

10% Aqueous Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system

Procedure:

-

In a three-necked flask equipped with a condenser and a magnetic stirrer, combine 3-chloro-5-methyl-4-methoxybenzonitrile and 2,4,6-trimethylpyridine.

-

Heat the mixture to 170 °C.

-

Add lithium iodide portion-wise to the heated mixture.

-

Maintain the reaction at 170 °C with continuous stirring for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 10% aqueous HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the final product.

Potential Biological Activity and Signaling Pathways

There is no specific information on the biological activity or mechanism of action of this compound. However, the broader class of substituted benzonitriles has been investigated for various pharmacological activities. For instance, some substituted benzonitriles have been evaluated as non-acidic, nonsteroidal anti-inflammatory agents[10]. The activity of these compounds is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors.

The trifunctional nature of related compounds like 3-chloro-5-hydroxybenzonitrile, with its hydroxyl, chloro, and nitrile groups, allows for its use as a building block in medicinal chemistry for creating more complex molecules with potential biological activities, such as non-nucleoside HIV reverse transcriptase inhibitors[9].

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research would be required to elucidate its specific biological targets and signaling pathways.

Conclusion

This compound is a chemical compound with limited available technical data. Its structural features suggest its utility as an intermediate in organic synthesis. This guide has provided a summary of the known properties and has extrapolated potential synthetic methods and areas of biological investigation based on related compounds. It is imperative for researchers and drug development professionals to conduct thorough experimental validation of the properties and activities of this specific compound.

References

- 1. capotchem.cn [capotchem.cn]

- 2. Synthonix, Inc > 173900-45-3 | this compound [synthonix.com]

- 3. 173900-45-3 | MFCD08689583 | 3-Chloro-4-hydroxy-5-methylbenzonitrile [aaronchem.com]

- 4. 173900-45-3 | CAS DataBase [m.chemicalbook.com]

- 5. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]

- 8. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

- 10. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-5-methyl-4-hydroxybenzonitrile

Disclaimer: Publicly available information on the specific discovery, history, and detailed experimental data for 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3) is limited. Much of the following information is based on data from chemical suppliers and extrapolated from research on structurally related benzonitrile herbicides.

Introduction

This compound is a substituted aromatic nitrile. Based on its structural similarity to other halogenated hydroxybenzonitriles, it is presumed to function as a herbicide. This technical guide aims to provide a comprehensive overview of its known properties, a proposed synthesis, its likely mechanism of action, and a framework for its experimental investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily compiled from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 173900-45-3 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO | [1][2][3] |

| Molecular Weight | 167.59 g/mol | [1][2][3] |

| IUPAC Name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | [1][2] |

| Purity | Typically >97% | [1] |

| SMILES | Cc1cc(c(c(c1)Cl)O)C#N | [1] |

| InChIKey | LCZDCHYPSLUZID-UHFFFAOYSA-N | [1] |

Discovery and History

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of structurally similar compounds, such as 3-chloro-5-hydroxybenzonitrile.[5] The proposed synthesis involves the demethylation of a methoxy-substituted precursor.

Proposed Experimental Protocol

Reaction: Demethylation of 3-chloro-5-methyl-4-methoxybenzonitrile.

Reagents and Materials:

-

3-chloro-5-methyl-4-methoxybenzonitrile

-

Lithium iodide (LiI)

-

2,4,6-Trimethylpyridine (Collidine)

-

Ethyl acetate (EtOAc)

-

Hexane

-

10% Aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-methyl-4-methoxybenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine (collidine) to form a solution.

-

Heat the reaction mixture to 170 °C with stirring.

-

Once the temperature has stabilized, add lithium iodide (3 equivalents) in portions.

-

Maintain the reaction at 170 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 10% aqueous hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.

Experimental Workflow Diagram

Mechanism of Action

The herbicidal activity of this compound is likely due to the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants.[6][7][8][9] This mechanism is well-established for other benzonitrile herbicides.

Signaling Pathway: Inhibition of Photosystem II

Photosystem II is a key protein complex in the thylakoid membranes of chloroplasts that is responsible for the light-dependent reactions of photosynthesis. The process begins with the absorption of light by chlorophyll molecules, which excites an electron. This high-energy electron is then passed along an electron transport chain.

This compound is believed to bind to the D1 protein of the Photosystem II complex, specifically at the quinone-binding site (QB site).[6][9] This binding event blocks the transport of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[6] The blockage of electron flow leads to a cascade of detrimental effects:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for the production of ATP and NADPH. These energy-rich molecules are essential for the fixation of carbon dioxide in the Calvin cycle.

-

Formation of Reactive Oxygen Species (ROS): The blocked electron flow leads to the accumulation of highly reactive triplet chlorophyll and the formation of singlet oxygen and other reactive oxygen species (ROS).[8]

-

Cellular Damage: The accumulation of ROS causes rapid lipid peroxidation, leading to the destruction of cell membranes and leakage of cellular contents.[8] This ultimately results in chlorosis (yellowing), necrosis (tissue death), and the death of the plant.

Signaling Pathway Diagram

Biological Activity

While specific quantitative data on the herbicidal efficacy of this compound is not available in the public domain, it is expected to exhibit post-emergence herbicidal activity against a range of broadleaf weeds.[8] The efficacy would be dependent on the dose, weed species, and environmental conditions.

| Biological Activity Parameter | Value | Reference |

| Herbicidal Activity | Expected against broadleaf weeds | [8] |

| IC₅₀ (Photosystem II Inhibition) | Data not publicly available | - |

Conclusion

This compound is a halogenated benzonitrile derivative with presumed herbicidal properties, likely acting through the inhibition of Photosystem II. While its basic physicochemical characteristics are known, a significant gap exists in the publicly available literature regarding its detailed discovery, a specific and validated synthesis protocol, and quantitative biological activity data. The information presented in this guide, based on available data and extrapolation from related compounds, provides a solid foundation for researchers, scientists, and drug development professionals interested in further investigating this compound. Future research should focus on validating the proposed synthesis, quantifying its herbicidal efficacy against various weed species, and confirming its precise mechanism of action.

References

- 1. Synthonix, Inc > 173900-45-3 | this compound [synthonix.com]

- 2. molcore.com [molcore.com]

- 3. 173900-45-3 | this compound [chemindex.com]

- 4. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

A Technical Guide to 3-Chloro-4-hydroxy-5-methylbenzonitrile

This technical guide provides a comprehensive overview of the chemical compound 3-Chloro-5-methyl-4-hydroxybenzonitrile, with a focus on its chemical identity, properties, and synthesis. Due to the limited availability of in-depth biological data for this specific molecule in publicly accessible literature, this guide also presents detailed experimental protocols for a structurally related compound, 3-chloro-5-hydroxybenzonitrile, to offer valuable comparative insights for researchers and drug development professionals.

Chemical Identity and Properties

The compound specified as this compound is systematically named 3-chloro-4-hydroxy-5-methylbenzonitrile according to IUPAC nomenclature. It is a substituted aromatic compound containing a nitrile (-C≡N), a hydroxyl (-OH), a chloro (-Cl), and a methyl (-CH₃) group attached to a benzene ring.

Physicochemical Data:

A summary of the key physicochemical properties for 3-chloro-4-hydroxy-5-methylbenzonitrile is presented in the table below.

| Property | Value | Source |

| CAS Number | 173900-45-3 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO | [1][3] |

| Molecular Weight | 167.59 g/mol | [1][3] |

For the related compound, 3-chloro-5-hydroxybenzonitrile , the following properties are reported:

| Property | Value | Source |

| CAS Number | 473923-97-6 | [4][5] |

| Molecular Formula | C₇H₄ClNO | [4][6] |

| Molecular Weight | 153.57 g/mol | [4][6] |

| Appearance | White to Almost white powder to crystal | [5] |

| Purity | >95.0% (GC) | [5] |

| Melting Point | 168.0 to 172.0 °C | [5] |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 3-chloro-4-hydroxy-5-methylbenzonitrile were not found, a detailed methodology for the synthesis of the related compound, 3-chloro-5-hydroxybenzonitrile , is available. This process involves the demethylation of 3-chloro-5-methoxybenzonitrile.

Synthesis of 3-chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile:

Materials:

-

3-chloro-5-methoxybenzonitrile

-

Lithium iodide (LiI)

-

2,4,6-trimethylpyridine (collidine)

-

10% aqueous Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Hexane

Procedure:

-

A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).[6]

-

The reaction mixture is heated to 170 °C.

-

Lithium iodide (16.76 g, 125.298 mmol) is added to the heated mixture.[6]

-

The reaction is stirred at 170 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

-

After the complete consumption of the starting material, the reaction mixture is cooled to room temperature.

-

The reaction is quenched by the addition of 10% aqueous hydrochloric acid.[6]

-

The mixture is then extracted with ethyl acetate.[6]

-

The organic phase is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[6]

-

The solvent is removed under reduced pressure to yield a crude product.

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (10:90, v/v) as the eluent.[6]

-

This process yields 3-chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).[6]

Caption: Synthesis workflow for 3-chloro-5-hydroxybenzonitrile.

Biological Activity and Signaling Pathways

There is a notable lack of specific information regarding the biological activity and associated signaling pathways for 3-chloro-4-hydroxy-5-methylbenzonitrile in the reviewed literature.

However, for the related compound, 3-chloro-5-hydroxybenzonitrile , it is recognized as a versatile intermediate in organic synthesis and medicinal chemistry.[7] It serves as a building block for pharmacologically active molecules. For instance, it has been utilized in the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[7] Furthermore, derivatives of 3-chloro-5-hydroxybenzonitrile have shown potential biological activities, including:

-

Antimicrobial activity: Cyclocondensation with β-ketoesters can yield quinoline derivatives with antimicrobial properties (MIC = 4 µg/mL against S. aureus).[7]

-

Anticancer activity: Reaction with 2-aminothiophenol can form benzoxazole scaffolds exhibiting anticancer activity (IC₅₀ = 8.2 µM in MCF-7 cells).[7]

Due to the absence of data, no signaling pathway diagrams for 3-chloro-4-hydroxy-5-methylbenzonitrile can be provided at this time.

Conclusion

3-chloro-4-hydroxy-5-methylbenzonitrile is a distinct chemical entity with limited available data regarding its biological effects and detailed experimental protocols. The information provided on the structurally similar compound, 3-chloro-5-hydroxybenzonitrile, offers a valuable reference point for researchers interested in the synthesis and potential applications of substituted hydroxybenzonitriles. Further investigation into the specific properties and biological activities of 3-chloro-4-hydroxy-5-methylbenzonitrile is warranted to fully elucidate its potential in scientific and drug development endeavors.

References

- 1. 173900-45-3 | this compound [chemindex.com]

- 2. This compound | 173900-45-3 [chemicalbook.com]

- 3. 173900-45-3 | this compound [chemindex.com]

- 4. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

In-Depth Technical Guide: Physicochemical and Biological Profile of Benzonitrile Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Subject: An analysis of the properties associated with CAS number 173900-45-3, identified as 3-Chloro-4-hydroxy-5-methylbenzonitrile, and its related isomer, 3-Chloro-5-hydroxybenzonitrile (CAS: 473923-97-6).

Disclaimer: Publicly available experimental data for 3-Chloro-4-hydroxy-5-methylbenzonitrile (CAS: 173900-45-3) is limited. This guide provides available information on this compound and supplements it with more extensive data from its closely related structural isomer, 3-Chloro-5-hydroxybenzonitrile, to offer a broader understanding of this chemical class.

Introduction

Benzonitrile derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their unique electronic and structural properties make them versatile intermediates in the synthesis of a wide array of functional molecules. This guide focuses on the properties of 3-Chloro-4-hydroxy-5-methylbenzonitrile and provides a comparative analysis with the more thoroughly characterized 3-Chloro-5-hydroxybenzonitrile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for both 3-Chloro-4-hydroxy-5-methylbenzonitrile and 3-Chloro-5-hydroxybenzonitrile is presented below. The data for 3-Chloro-5-hydroxybenzonitrile is more extensive and includes both experimental and predicted values.

Table 1: Physicochemical Properties of Benzonitrile Derivatives

| Property | 3-Chloro-4-hydroxy-5-methylbenzonitrile (CAS: 173900-45-3) | 3-Chloro-5-hydroxybenzonitrile (CAS: 473923-97-6) |

| Molecular Formula | C₈H₆ClNO[1] | C₇H₄ClNO[2][3][4] |

| Molecular Weight | 167.59 g/mol [1] | 153.56 g/mol [2][4] |

| Melting Point | Data not available | 168.0 to 172.0 °C[5] |

| Boiling Point | Data not available | 265.4±25.0 °C (Predicted)[5] |

| Density | Data not available | 1.41±0.1 g/cm³ (Predicted)[5] |

| pKa | Data not available | 7.62±0.10 (Predicted)[5] |

| Solubility | Data not available | Soluble in Methanol[5] |

| Appearance | Data not available | White to Almost white powder to crystal[5] |

Spectroscopic Data

Table 2: Predicted NMR Spectral Data for 3-Chloro-5-hydroxybenzonitrile [2]

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | ~10.0 (variable) | Broad singlet, hydroxyl proton (-OH) |

| ¹H | ~7.0-7.5 | Multiplets, 3 aromatic protons (Ar-H) |

| ¹³C | ~158 | Aromatic carbon attached to -OH (C-OH) |

| ¹³C | ~136 | Aromatic carbon attached to -Cl (C-Cl) |

| ¹³C | ~110-130 | Aromatic carbons (C-H) |

| ¹³C | ~115 | Aromatic carbon attached to -CN |

| ¹³C | ~118 | Nitrile carbon (-C≡N) |

Synthesis and Reactivity

The synthesis of these benzonitrile derivatives often involves multi-step organic reactions. A documented protocol for the synthesis of 3-Chloro-5-hydroxybenzonitrile provides a representative example of the synthetic methodology for this class of compounds.

Experimental Protocol: Synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile[3][5]

This synthesis involves the demethylation of 3-chloro-5-methoxybenzonitrile using lithium iodide.

Materials:

-

3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol)

-

2,4,6-trimethylpyridine (100 mL)

-

Lithium iodide (16.76 g, 125.298 mmol)

-

10% aqueous Hydrochloric acid

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile and 2,4,6-trimethylpyridine.

-

The reaction mixture is heated to 170 °C.

-

Lithium iodide is added to the heated mixture, and the reaction is stirred at 170 °C for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The reaction is quenched by the addition of 10% aqueous HCl.

-

The resulting mixture is extracted with ethyl acetate.

-

The organic layer is washed sequentially with water and brine.

-

The ethyl acetate extract is dried over anhydrous Na₂SO₄ and filtered.

-

The solvent is removed under reduced pressure to yield a yellow oily crude product.

-

The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (10:90) to afford 3-chloro-5-hydroxybenzonitrile.

Caption: Workflow for the synthesis of 3-Chloro-5-hydroxybenzonitrile.

Biological Activity and Potential Applications

While specific biological data for 3-Chloro-4-hydroxy-5-methylbenzonitrile is not available, the related compound 3-Chloro-5-hydroxybenzonitrile serves as a key intermediate in the synthesis of pharmacologically active molecules.[2] Notably, it is a building block for the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[2][5]

The general class of halogenated benzonitriles is recognized for its utility in the development of pharmaceuticals and agrochemicals. The presence of the nitrile group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be converted into other functional groups.

References

- 1. 173900-45-3 | 3-CHLORO-5-METHYL-4-HYDROXYBENZONITRILE [chemindex.com]

- 2. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

- 3. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-chloro-5-hydroxy-benzonitrile CAS#: 473923-97-6 [m.chemicalbook.com]

An In-depth Technical Guide on the Solubility of 3-Chloro-5-methyl-4-hydroxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, predicted solubility in various organic solvents, and detailed experimental protocols for determining its solubility.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. The molecule's structure, featuring a polar hydroxyl group and a nitrile group, alongside a less polar chlorinated and methylated benzene ring, suggests a nuanced solubility profile.

| Property | Value | Source |

| CAS Number | 173900-45-3 | [1][2] |

| Molecular Formula | C₈H₆ClNO | ChemSrc |

| Molecular Weight | 167.59 g/mol | ChemSrc |

| Predicted LogP | 2.81 | ChemSrc |

| Appearance | White to light yellow crystalline powder | [2] |

| Water Solubility | Not available | [1] |

Note: The LogP value, a measure of lipophilicity, suggests that the compound will have a preference for organic solvents over water.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of both polar (hydroxyl, nitrile) and non-polar (chlorinated aromatic ring, methyl group) functionalities indicates that it is most likely soluble in polar aprotic and moderately polar solvents. Its solubility in non-polar solvents is expected to be lower.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | High | These solvents can engage in dipole-dipole interactions with the nitrile and chloro groups and can accept hydrogen bonds from the hydroxyl group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl and nitrile groups. |

| Moderately Polar | Ethyl acetate, Dichloromethane (DCM) | Moderate | These solvents offer a balance of polarity that can solvate both the polar and non-polar regions of the molecule. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | While the aromatic ring may have some affinity for toluene, the polar functional groups will limit solubility in highly non-polar solvents like hexane. Diethyl ether may show some solubility due to its ability to accept hydrogen bonds. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. Below are detailed methodologies for both qualitative and quantitative solubility determination.

3.1. Qualitative Solubility Assessment

This rapid method is useful for initial screening of suitable solvents.

-

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, methanol, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

-

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture using a vortex mixer.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe the mixture for complete dissolution of the solid.

-

Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for dissolution.

-

3.2. Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method provides accurate, quantitative solubility values and is suitable for drug development and quality control purposes.[3][4]

-

Principle: A saturated solution of the compound is prepared, and after an equilibration period, the undissolved solid is removed. The concentration of the dissolved compound in the filtrate is then determined by HPLC with UV detection, using a calibration curve.

-

Materials and Equipment:

-

This compound

-

Selected organic solvents (HPLC grade)

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

-

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into an HPLC vial.

-

Dilute the filtered sample with the mobile phase if necessary to bring the concentration within the range of the calibration curve.

-

Inject the prepared sample into the HPLC system.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the test solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

References

Spectroscopic and Synthetic Profile of 3-Chloro-5-hydroxybenzonitrile: A Technical Overview

Disclaimer: Extensive searches for experimental spectroscopic data for 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3) did not yield any published spectra or detailed experimental protocols. This document therefore provides a technical guide based on the closely related analogue, 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6), for which predictive data and synthetic methodologies are available. The information presented herein serves as a reference for researchers, scientists, and drug development professionals working with substituted benzonitriles.

Introduction

3-Chloro-5-hydroxybenzonitrile is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, makes it a versatile precursor for the synthesis of more complex molecules. Notably, derivatives of this scaffold have been investigated as non-nucleoside HIV reverse transcriptase inhibitors, highlighting its potential as a pharmacophore. This guide summarizes the available spectroscopic data, a detailed synthetic protocol, and relevant workflow diagrams for 3-Chloro-5-hydroxybenzonitrile.

Spectroscopic Data

While experimental data for the title compound is unavailable, predicted spectroscopic values for 3-Chloro-5-hydroxybenzonitrile provide a basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 3-Chloro-5-hydroxybenzonitrile are presented in Table 1. These predictions are based on computational models and analysis of similar structures.

Table 1. Predicted ¹H and ¹³C NMR Spectral Data for 3-Chloro-5-hydroxybenzonitrile.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~10.0 (variable) | Broad singlet, hydroxyl proton (-OH) |

| ¹H | ~7.0-7.5 | Multiplets, 3 aromatic protons (Ar-H) |

| ¹³C | ~158 | Aromatic carbon attached to -OH (C-OH) |

| ¹³C | ~136 | Aromatic carbon attached to -Cl (C-Cl) |

| ¹³C | ~110-130 | Aromatic carbons (C-H) |

| ¹³C | ~115 | Aromatic carbon attached to -CN |

| ¹³C | ~118 | Nitrile carbon (-C≡N) |

Infrared (IR) Spectroscopy

The predicted key IR absorption bands for 3-Chloro-5-hydroxybenzonitrile are listed in Table 2. These are characteristic vibrational frequencies for the functional groups present in the molecule.

Table 2. Predicted Infrared (IR) Spectroscopy Absorption Bands for 3-Chloro-5-hydroxybenzonitrile.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| Hydroxyl (-OH) | 3200-3600 | Broad, strong stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibration |

| Nitrile (-C≡N) | 2220-2260 | Sharp, medium-to-strong stretching vibration |

| Aromatic C=C | 1400-1600 | Stretching vibrations |

| C-O | 1200-1300 | Stretching vibration |

| C-Cl | 700-800 | Stretching vibration |

Mass Spectrometry (MS)

For a related compound, 3-chloro-4-hydroxybenzonitrile, the observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion was 154/156, showing the characteristic 3:1 isotopic pattern for a monochlorinated compound. A similar pattern would be expected for 3-Chloro-5-hydroxybenzonitrile. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols

The following is a documented experimental protocol for the synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile.

Synthesis of 3-Chloro-5-hydroxybenzonitrile

Materials:

-

3-chloro-5-methoxybenzonitrile

-

Lithium iodide (LiI)

-

2,4,6-trimethylpyridine (collidine)

-

10% aqueous hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).

-

The reaction mixture is heated to 170 °C.

-

Lithium iodide (16.76 g, 125.298 mmol) is added to the heated mixture, and the reaction is stirred at 170 °C for 4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, the reaction mixture is cooled to room temperature.

-

The reaction is quenched by the addition of 10% aqueous hydrochloric acid.

-

The mixture is extracted with ethyl acetate.

-

The organic phase is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (10:90, v/v) to afford 3-chloro-5-hydroxybenzonitrile as a white solid.

Visualizations

The following diagrams illustrate the synthetic workflow and a representative signaling pathway for the class of compounds to which 3-Chloro-5-hydroxybenzonitrile belongs.

An In-depth Technical Guide on the Molecular Structure of 3-Chloro-5-methyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, properties, and potential synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile. Due to the limited availability of published experimental data for this specific compound, this document combines confirmed basic properties with theoretical and extrapolated data based on analogous compounds. It is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this molecule in drug development and other areas of chemical research. This guide includes a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its potential biological significance.

Introduction

This compound (C8H6ClNO) is a substituted aromatic compound featuring a benzonitrile core with chloro, methyl, and hydroxyl functional groups. While its specific biological activities and applications are not extensively documented in current literature, its structural motifs are present in various pharmacologically active molecules. The strategic placement of an electron-withdrawing nitrile group, a halogen, a methyl group, and a phenolic hydroxyl group suggests a potential for diverse chemical reactivity and biological interactions. This guide aims to consolidate the known information and provide a theoretical framework for future research on this compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 3, 4, and 5. The nitrile group (-C≡N) is at position 1, the hydroxyl group (-OH) at position 4, the methyl group (-CH3) at position 5, and the chlorine atom (-Cl) at position 3.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | ChemIndex[1][2] |

| CAS Number | 173900-45-3 | ChemIndex[1][2] |

| Molecular Formula | C8H6ClNO | ChemIndex[1][2] |

| Molecular Weight | 167.59 g/mol | ChemIndex[1][2] |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted: Soluble in organic solvents | N/A |

Proposed Synthesis

Proposed Experimental Protocol

-

Diazotization and Sandmeyer Reaction:

-

Dissolve 4-methoxy-3-methylaniline in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

-

Slowly add the diazonium salt solution to the cyanide solution to facilitate the Sandmeyer reaction, replacing the diazonium group with a nitrile group to yield 4-methoxy-3-methylbenzonitrile.

-

-

Chlorination:

-

The resulting 4-methoxy-3-methylbenzonitrile can be chlorinated using a suitable chlorinating agent, such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), in an appropriate solvent. The directing effects of the methoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity at the 3-position relative to the nitrile.

-

-

Demethylation:

-

The methoxy group of the chlorinated intermediate can be cleaved to yield the final product. A common method for demethylation is the use of a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr3).

-

Proposed Synthesis Workflow

Predicted Spectroscopic Data

In the absence of experimental spectra, the following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound based on established chemical shift and absorption frequency principles.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | Singlet | 1H | Ar-OH |

| ~ 7.5 - 7.8 | Singlet | 1H | Ar-H (position 2) |

| ~ 7.3 - 7.6 | Singlet | 1H | Ar-H (position 6) |

| ~ 2.3 | Singlet | 3H | Ar-CH3 |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 160 | C-OH |

| ~ 135 - 140 | C-Cl |

| ~ 130 - 135 | Ar-C (position 2) |

| ~ 125 - 130 | Ar-C (position 6) |

| ~ 120 - 125 | C-CN |

| ~ 115 - 120 | -C≡N |

| ~ 110 - 115 | C-CH3 |

| ~ 15 - 20 | -CH3 |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3600 | O-H stretch |

| 2220 - 2240 | C≡N stretch |

| 1550 - 1600 | C=C stretch |

| 1200 - 1300 | C-O stretch |

| 750 - 850 | C-Cl stretch |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related compounds have shown interesting pharmacological properties. For instance, derivatives of the structurally similar 3-chloro-5-hydroxybenzonitrile have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase. This suggests that this compound could be a valuable scaffold for the design of novel therapeutic agents.

Further research would be required to determine if this compound or its derivatives interact with specific signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This technical guide has provided a summary of its known properties and a theoretical framework for its synthesis and characterization. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers to begin experimental work. The structural similarity to compounds with known biological activity suggests that this molecule could be a valuable building block for the development of new therapeutic agents. Further research is necessary to elucidate its chemical reactivity, biological activity, and potential applications.

References

physical and chemical properties of 3-Chloro-5-methyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3). While experimental data for this specific compound is limited, this document compiles available information and presents data from structurally similar compounds to offer valuable insights for researchers and professionals in drug development and organic synthesis. The guide includes a detailed, plausible experimental protocol for its synthesis, a summary of its known safety and handling precautions, and logical workflows for its synthesis and characterization, visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing chloro, methyl, hydroxyl, and nitrile functional groups. These groups contribute to its specific chemical reactivity and physical characteristics. To date, a thorough experimental investigation of its chemical and physical properties has not been published.[1] The following tables summarize key identifiers and predicted or analogous physical property data.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 173900-45-3 | [1] |

| Molecular Formula | C₈H₆ClNO | ChemIndex |

| Molecular Weight | 167.59 g/mol | ChemIndex |

| IUPAC Name | 3-chloro-4-hydroxy-5-methylbenzonitrile | CAPOT Chemical |

Table 2: Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid/crystalline powder. | Inferred from similar compounds. |

| Melting Point | No data available. | For the related compound 3,5-Dimethyl-4-hydroxybenzonitrile, the melting point is 123-127 °C. For 3-Chloro-5-hydroxybenzonitrile, it is 168-172 °C. |

| Boiling Point | No data available. | Predicted for a similar compound, 3-chloro-5-hydroxybenzonitrile, to be 265.4±25.0 °C. |

| Solubility | No specific data available. | Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, based on the properties of similar phenolic compounds. |

| Density | No data available. | Predicted for a similar compound, 3-chloro-5-hydroxybenzonitrile, to be 1.4±0.1 g/cm³. |

Spectral Data (Predicted)

No experimental spectral data for this compound has been found in the reviewed literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:

Table 3: Predicted Spectral Data

| Technique | Expected Peaks and Features |

| ¹H NMR | - A singlet for the methyl protons (-CH₃) around 2.0-2.5 ppm.- Two singlets or an AB quartet for the aromatic protons in the region of 6.5-7.5 ppm.- A broad singlet for the hydroxyl proton (-OH) which may be solvent and concentration-dependent, typically > 5 ppm. |

| ¹³C NMR | - A peak for the methyl carbon (-CH₃) around 15-25 ppm.- Peaks for the aromatic carbons between 110-160 ppm.- A peak for the nitrile carbon (-C≡N) in the range of 115-125 ppm. |

| IR Spectroscopy | - A broad absorption band for the hydroxyl group (-OH stretch) around 3200-3600 cm⁻¹.- A sharp, medium intensity peak for the nitrile group (-C≡N stretch) around 2220-2260 cm⁻¹.- C-H stretching bands for the aromatic ring and methyl group around 2850-3100 cm⁻¹.- C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of 4-hydroxybenzonitriles is the demethylation of the corresponding 4-methoxybenzonitrile precursor. The following protocol is adapted from the synthesis of the structurally similar 3-chloro-5-hydroxybenzonitrile.

Reaction: Demethylation of 3-chloro-4-methoxy-5-methylbenzonitrile.

Reagents and Materials:

-

3-chloro-4-methoxy-5-methylbenzonitrile

-

Lithium iodide (LiI)

-

2,4,6-Trimethylpyridine (Collidine)

-

Ethyl acetate (EtOAc)

-

10% Aqueous hydrochloric acid (HCl)

-

Water (deionized)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Three-necked round-bottom flask

-

Condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 250 mL three-necked flask, add 3-chloro-4-methoxy-5-methylbenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine (as solvent).

-

Heat the reaction mixture to 170 °C with stirring.

-

Once the temperature is stable, add lithium iodide (3 equivalents) in portions.

-

Continue stirring the reaction at 170 °C for 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Quench the reaction by slowly adding 10% aqueous HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for the characterization of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, structurally related benzonitrile derivatives have been investigated for a variety of pharmacological activities. For instance, some substituted (cyanophenoxy)pyrazoles have been explored as non-nucleoside HIV reverse transcriptase inhibitors. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel bioactive molecules. Further research is required to elucidate any potential therapeutic applications.

Safety and Handling

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with care, following standard laboratory safety procedures.

General Precautions:

-

Inhalation: May cause respiratory irritation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.[1]

-

Eye Contact: May cause serious eye irritation. Rinse thoroughly with plenty of water for at least 15 minutes.[1]

-

Ingestion: Harmful if swallowed. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Fire Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific hazards: Hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Handling and Storage:

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Store in a cool, dry place in a tightly closed container.

Disposal:

-

Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service.

Conclusion

This compound is a chemical compound with potential applications as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While there is a significant lack of experimentally determined data for its physical and spectral properties, this guide provides a foundational understanding based on its chemical structure and comparison with related compounds. The provided synthesis protocol offers a viable route for its preparation, and the outlined characterization workflow establishes a basis for its analysis. It is imperative that future research focuses on the experimental determination of its properties and exploration of its biological activities to fully realize its potential. Researchers and scientists should exercise caution and adhere to strict safety protocols when handling this compound due to the limited toxicological data available.

References

An In-depth Technical Guide to the Thermal Stability of 3-Chloro-5-methyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methyl-4-hydroxybenzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a nitrile, a hydroxyl, a chloro, and a methyl group on a benzene ring, suggests a complex thermal behavior. Understanding the thermal stability of this compound is crucial for determining its shelf-life, processing conditions, and potential hazards. This technical guide outlines the standard methodologies for evaluating the thermal stability of this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Properties

While direct experimental data is unavailable, the thermal properties of this compound can be anticipated based on the analysis of related substituted benzonitriles. The following table summarizes the expected data that would be obtained from TGA and DSC analyses.

| Parameter | Expected Value/Range | Analytical Technique | Significance |

| Melting Point (Tm) | 150 - 180 °C | DSC | Indicates the transition from a solid to a liquid state. A sharp melting point is often indicative of high purity. |

| Enthalpy of Fusion (ΔHf) | 40 - 70 J/g | DSC | The amount of energy required to melt the sample. This value is related to the crystallinity of the material. |

| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA | The temperature at which the compound begins to degrade. This is a critical parameter for determining the upper limit of its thermal stability. |

| Temperature at 5% Weight Loss (Td5) | 210 - 260 °C | TGA | A common metric to define the initial stage of significant thermal decomposition. |

| Temperature at Maximum Decomposition Rate (Tmax) | 250 - 300 °C | DTG (from TGA) | The temperature at which the rate of weight loss is highest, indicating the most rapid phase of decomposition. |

| Residual Mass at 600 °C | < 10% | TGA | The amount of non-volatile material remaining after heating to a high temperature in an inert atmosphere. For this organic compound, a low residual mass is expected. |

| Glass Transition (Tg) | Not expected | DSC | As a crystalline compound, a glass transition is not anticipated. Its presence would suggest an amorphous component. |

| Decomposition Enthalpy (ΔHd) | Varies | DSC | The heat released or absorbed during decomposition. The process can be exothermic or endothermic depending on the decomposition mechanism. |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[2]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the residual mass. The first derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum decomposition rate.

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of volatile components.[3]

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.[3]

-

Temperature Program: A common method is a heat-cool-heat cycle to erase the thermal history of the sample.[3] For this compound, a suitable program would be:

-

Heat from 25 °C to 200 °C at 10 °C/min.

-

Cool from 200 °C to 25 °C at 10 °C/min.

-

Heat from 25 °C to 350 °C at 10 °C/min.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic events such as melting and exothermic events such as decomposition. The peak area of the melting endotherm is integrated to calculate the enthalpy of fusion.

Visualizations

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.

Caption: Workflow for Thermal Stability Analysis.

The thermal decomposition of halogenated and hydroxylated benzonitriles can proceed through complex pathways. The following diagram illustrates a hypothetical decomposition pathway for this compound.

Caption: Hypothetical Thermal Decomposition Pathway.

Discussion of Thermal Stability

The thermal stability of this compound is influenced by the interplay of its functional groups.

-

Hydroxyl Group: The phenolic hydroxyl group can participate in intermolecular hydrogen bonding, which may increase the energy required to initiate decomposition. At elevated temperatures, it can be a site for dehydration reactions.

-

Chloro Group: The carbon-chlorine bond is a potential weak point in the molecule. Dehydrochlorination is a common thermal degradation pathway for chlorinated organic compounds.

-

Nitrile Group: The nitrile group is generally thermally stable but can undergo hydrolysis or other reactions at high temperatures, especially in the presence of trace amounts of water, to form amides or carboxylic acids, which would then decompose further.

-

Methyl Group: The methyl group can undergo oxidation if the analysis is performed in an oxidative atmosphere. In an inert atmosphere, its effect on the initial decomposition temperature is likely less pronounced than the other functional groups.

The decomposition of substituted benzonitriles often involves the fragmentation of the aromatic ring and the release of small gaseous molecules such as hydrogen cyanide, hydrogen chloride, carbon monoxide, and carbon dioxide. The formation of a stable carbonaceous char at higher temperatures is also a possibility.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a robust framework for its thermal characterization. The outlined TGA and DSC protocols are standard industry practices for assessing the thermal stability of organic compounds. The expected data and potential decomposition pathways discussed herein offer a solid foundation for researchers and drug development professionals to design and interpret future experimental work on this compound. Accurate determination of its thermal properties is a critical step in its potential development for various applications.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-5-methyl-4-hydroxybenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-methyl-4-hydroxybenzonitrile is a versatile, trifunctional aromatic compound with significant potential as a key intermediate in medicinal chemistry. Its unique substitution pattern—featuring a hydroxyl group, a nitrile moiety, and a chlorine atom—offers multiple reactive sites for the synthesis of diverse and complex molecular architectures. This document provides an overview of its potential applications in drug discovery, detailed protocols for the synthesis of derivatives, and methodologies for their biological evaluation. The information presented is intended to serve as a foundational guide for researchers leveraging this compound in the development of novel therapeutic agents.

Introduction

Benzonitrile derivatives are integral scaffolds in the design of pharmacologically active molecules, frequently utilized for their ability to act as bioisosteres for other functional groups and their involvement in crucial binding interactions with biological targets. The specific compound, this compound, offers a strategic combination of functional groups that can be selectively manipulated. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, the nitrile group can be hydrolyzed or reduced, and the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. These characteristics make it an attractive starting material for generating libraries of compounds for screening against various therapeutic targets, including kinases, viral enzymes, and G-protein coupled receptors.

Synthetic Applications and Potential Therapeutic Targets

This compound serves as a valuable building block for a range of heterocyclic and substituted aromatic compounds with demonstrated or potential therapeutic activities.

Synthesis of Kinase Inhibitors

The benzonitrile moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bonds within the ATP-binding pocket. The scaffold of this compound can be elaborated to generate potent inhibitors of various kinases implicated in cancer and inflammatory diseases.

Development of Antiviral Agents

Derivatives of substituted benzonitriles have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1] The structural features of this compound make it a suitable precursor for novel NNRTIs.

Synthesis of Adenosine Receptor Antagonists

Triazole and pyrimidine derivatives synthesized from substituted benzonitriles have shown promise as dual A2A/A2B adenosine receptor antagonists, which are being explored for cancer immunotherapy.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of derivatives of this compound.

Synthesis of this compound

A common route for the synthesis of hydroxylated benzonitriles involves the demethylation of the corresponding methoxy derivative.

Protocol 1: Demethylation of 3-Chloro-4-methoxy-5-methylbenzonitrile

-

Materials: 3-Chloro-4-methoxy-5-methylbenzonitrile, Lithium iodide (LiI), 2,4,6-Collidine, 10% Aqueous HCl, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography, Hexane.

-

Procedure:

-

To a 250 mL three-necked flask, add 3-Chloro-4-methoxy-5-methylbenzonitrile (1 equivalent) and 2,4,6-collidine.

-

Heat the mixture to 170 °C.

-

Add lithium iodide (3 equivalents) in portions.

-

Stir the reaction mixture at 170 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction by adding 10% aqueous HCl.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound.

-

Synthesis of a Representative Derivative: O-Alkylation

The hydroxyl group of this compound can be readily alkylated to introduce further diversity.

Protocol 2: Synthesis of 4-(Benzyloxy)-3-chloro-5-methylbenzonitrile

-

Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.

-

Add potassium carbonate (2 equivalents) and benzyl bromide (1.2 equivalents).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After completion, filter the solid and wash with acetone.

-

Evaporate the acetone from the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by recrystallization or column chromatography.

-

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Protocol 3: Kinase Inhibition Assay

-

Materials: Synthesized compounds, Target kinase, ATP, Substrate peptide, Kinase buffer, 96-well plates, Plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the test compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).

-

Calculate the IC50 values from the dose-response curves.

-

Data Presentation

Quantitative data from biological assays should be summarized for clear comparison.

Table 1: Hypothetical Kinase Inhibition Data for Derivatives of this compound

| Compound ID | R-group at 4-OH | Target Kinase | IC50 (nM) |

| Lead-001 | H | Kinase A | 1500 |

| Lead-002 | Benzyl | Kinase A | 750 |

| Lead-003 | 4-Fluorobenzyl | Kinase A | 420 |

| Lead-004 | Pyridin-4-ylmethyl | Kinase A | 210 |

Visualizations

Diagrams of Synthetic Pathways and Experimental Workflows

Caption: Synthetic pathways from this compound.

Caption: General workflow for drug discovery using the target scaffold.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel, biologically active compounds. The strategic positioning of its functional groups allows for a wide range of chemical modifications, enabling the exploration of extensive chemical space in the pursuit of new therapeutic agents. The protocols and data presented herein provide a framework for researchers to initiate and advance drug discovery programs based on this valuable scaffold.

References

Application Notes and Protocols for the Use of 3-Chloro-5-methyl-4-hydroxybenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3), a versatile trifunctional building block in organic synthesis.[1][2] This document outlines its application in the synthesis of various derivatives through reactions targeting its hydroxyl, chloro, and nitrile functionalities. Detailed experimental protocols for key transformations and data on the biological activities of the resulting compounds are provided to support researchers in the fields of medicinal chemistry, agrochemistry, and materials science.

Overview of Synthetic Applications

This compound possesses three distinct reactive sites: a nucleophilic hydroxyl group, an electrophilic aromatic carbon bearing a chloro substituent, and a nitrile group that can undergo various transformations. This unique combination allows for selective and sequential modifications, making it a valuable precursor for the synthesis of complex molecules.

Key Reaction Types:

-

O-Alkylation and O-Arylation: The phenolic hydroxyl group serves as a prime site for the introduction of various alkyl and aryl substituents, leading to the formation of diverse ether derivatives.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a range of nucleophiles, a reaction facilitated by the electron-withdrawing nature of the adjacent nitrile group.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl chloride moiety is a suitable handle for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular diversification.

The strategic functionalization of this compound has been explored for the development of compounds with a range of biological activities, including antimicrobial, anticancer, and herbicidal properties.

Experimental Protocols and Data

O-Alkylation: Synthesis of Aryl Ethers

The phenolic hydroxyl group of this compound can be readily alkylated to produce a variety of ether derivatives. These ethers are of interest as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Table 1: Synthesis of Substituted Aryl Ethers

| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | 95 |

| 2 | Ethyl Bromide | K₂CO₃ | DMF | 80 | 4 | 92 |

| 3 | Benzyl Chloride | Cs₂CO₃ | Acetonitrile | 60 | 8 | 88 |

| 4 | Propargyl Bromide | NaH | THF | rt | 12 | 75 |

Protocol 1: General Procedure for O-Alkylation

-

To a solution of this compound (1.0 eq) in the specified solvent (see Table 1), add the appropriate base (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling